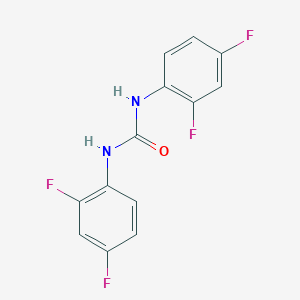

1,3-Bis(2,4-difluorophenyl)urea

Description

Significance of Urea (B33335) Frameworks in Chemical Sciences

The urea functional group, characterized by a carbonyl group flanked by two amino groups, is a versatile building block in chemical sciences. wikipedia.org Its ability to form strong hydrogen bonds and act as both a hydrogen bond donor and acceptor makes it a crucial component in the design of supramolecular assemblies, metal-organic frameworks (MOFs), and anion receptors. wikipedia.orgbohrium.comnih.govacs.orgnih.gov In medicinal chemistry, the diarylurea scaffold is a key pharmacophore present in numerous approved drugs, including the multi-kinase inhibitor sorafenib. nih.govresearchgate.net The structural rigidity and hydrogen bonding capabilities of the urea moiety allow for specific interactions with biological targets. researchgate.net Furthermore, the conformational flexibility and polarizability of the urea group contribute to its utility in creating functional materials with applications in gas adsorption, catalysis, and sensing. bohrium.com

Impact of Fluorination on Aromatic Systems in Organic Chemistry

The introduction of fluorine atoms into aromatic systems profoundly alters their physicochemical properties. researchgate.net Fluorine is the most electronegative element, and its incorporation into an organic molecule can significantly influence its electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. The strong carbon-fluorine bond imparts increased thermal and chemical stability to the molecule. rsc.org In aromatic systems, fluorine substitution can modulate the electron density of the ring, affecting its reactivity and interactions with other molecules. researchgate.netusd.edu For instance, the introduction of fluorine can lead to a decrease in the energy of molecular orbitals, which is a desirable property for developing electron-accepting organic materials. researchgate.net The steric hindrance provided by the larger fluorine atom compared to hydrogen can also influence the conformation and packing of molecules in the solid state. rsc.org These unique properties have led to the widespread use of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and liquid crystals. researchgate.net

Positioning of 1,3-Bis(2,4-difluorophenyl)urea within Contemporary Academic Research

This compound is a specific diarylurea compound that has garnered attention in academic research due to the combined structural features of the urea framework and the difluorinated phenyl rings. The presence of four fluorine atoms significantly enhances the properties typically associated with fluorinated compounds. Research has explored its synthesis and potential applications stemming from its unique molecular structure. bohrium.com For example, it has been synthesized as part of larger molecular structures to create novel compounds with specific biological activities. bohrium.com The difluorophenyl moieties can engage in non-covalent interactions, such as π-π stacking and C-H···F hydrogen bonds, which are crucial for molecular recognition and self-assembly processes. tandfonline.com The electron-withdrawing nature of the difluorophenyl groups also makes the urea protons more acidic, enhancing their hydrogen-bonding capabilities. This property is particularly relevant in the design of anion receptors and in studies of hydrogen-bonded complexes. researchgate.netacs.org

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N,N'-bis-(2,4-difluoro-phenyl)-urea |

| Molecular Formula | C₁₃H₈F₄N₂O |

| Molecular Weight | 288.21 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUETVEFQZBLGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352575 | |

| Record name | 1,3-bis(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581-06-2 | |

| Record name | 1,3-bis(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Diarylurea Derivatives

The formation of the urea (B33335) linkage in diarylurea compounds can be achieved through various reliable methods, each with distinct advantages concerning reagent safety, reaction conditions, and scalability.

Historically, the synthesis of diarylureas involved the use of phosgene (B1210022), a highly toxic gas. researchgate.netrsc.org This method typically involves the reaction of an aryl amine with phosgene to generate an intermediate aryl isocyanate, which then reacts with a second equivalent of the amine to yield the diarylurea.

Due to the significant handling risks associated with gaseous phosgene, a solid and safer alternative, bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is now widely used. mdpi.comguidechem.com Triphosgene serves as a convenient substitute, as one molecule of triphosgene is equivalent to three molecules of phosgene. guidechem.comnih.gov The reaction is typically carried out in an inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.com The reaction of an aniline (B41778) with triphosgene first generates the corresponding aryl isocyanate in situ. mdpi.com This intermediate subsequently reacts with another aniline molecule to form the desired N,N'-diarylurea. nih.govresearchgate.net This approach is versatile for producing both symmetrical and unsymmetrical diarylureas. nih.gov

Table 1: Comparison of Phosgene and Triphosgene in Diarylurea Synthesis

| Feature | Phosgene | Triphosgene |

|---|---|---|

| Physical State | Toxic Gas | Crystalline Solid guidechem.comnih.gov |

| Handling | Requires specialized equipment and stringent safety protocols tandfonline.com | Easier and safer to handle, transfer, and store guidechem.com |

| Stoichiometry | 1 equivalent needed per isocyanate formation | 1/3 equivalent needed per isocyanate formation mdpi.comguidechem.com |

| Reaction Conditions | Often requires low temperatures and careful addition | Reactions are typically mild and controllable guidechem.com |

| Byproducts | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

The most direct and common method for synthesizing diarylureas is the nucleophilic addition of an aryl amine to an aryl isocyanate. beilstein-journals.orgnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

This method is highly efficient and often proceeds under mild conditions, sometimes even at room temperature without a catalyst. nih.gov The reaction's success relies on the availability of the corresponding aryl isocyanate, which is often commercially available or can be readily synthesized. nih.govsigmaaldrich.comsigmaaldrich.com The synthesis of 1,3-Bis(2,4-difluorophenyl)urea would involve the reaction of 2,4-difluoroaniline (B146603) with 2,4-difluorophenyl isocyanate. A variety of N,N'-diarylureas have been successfully synthesized using this robust methodology. nih.govnih.gov

Reaction Scheme: Nucleophilic Addition for Diarylurea Synthesis

While many organic reactions require catalysts, the synthesis of diarylureas can often proceed efficiently without one, particularly when using the isocyanate route. beilstein-journals.org The inherent reactivity between an amine and an isocyanate is typically high enough to drive the reaction to completion.

Solvent choice can play a significant role in reaction outcomes. For instance, dimethyl sulfoxide (B87167) (DMSO) is an effective solvent due to its high polarity and ability to dissolve urea derivatives, which are often poorly soluble in other common organic solvents. nih.govacs.org In some cases, solvent-free methods, such as mechanochemical synthesis via ball milling, have been employed. beilstein-journals.org These approaches are environmentally friendly and can lead to high yields by bringing the reactants into close contact through mechanical force. beilstein-journals.org Microwave irradiation has also been used to accelerate the reaction, sometimes in the absence of a solvent. researchgate.net

Specific Considerations for Synthesis of Fluorinated Aryl Isocyanates

The primary precursor for synthesizing this compound is 2,4-difluorophenyl isocyanate. sigmaaldrich.comsigmaaldrich.comnih.gov The synthesis of this intermediate typically involves the reaction of 2,4-difluoroaniline with a phosgene equivalent, such as triphosgene.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring has a significant electronic effect. These fluorine atoms decrease the electron density of the phenyl ring and, consequently, reduce the nucleophilicity of the amino group in 2,4-difluoroaniline. This reduced reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to convert the amine into the corresponding isocyanate compared to non-fluorinated anilines. However, the resulting 2,4-difluorophenyl isocyanate is a stable, liquid compound that can be purified and used in subsequent reactions. sigmaaldrich.com

Table 2: Properties of 2,4-Difluorophenyl Isocyanate

| Property | Value |

|---|---|

| CAS Number | 59025-55-7 sigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₃F₂NO sigmaaldrich.comnih.gov |

| Molecular Weight | 155.10 g/mol sigmaaldrich.comnih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 55 °C sigmaaldrich.com |

Optimization Strategies for High Yield and Purity of this compound

Achieving high yield and purity in the synthesis of this compound requires careful control over reaction parameters.

Key optimization strategies include:

Stoichiometry Control: When synthesizing a symmetrical urea from an aniline and triphosgene, the molar ratio is critical. A 3:1 molar ratio of 2,4-difluoroaniline to triphosgene is theoretically required. However, slight adjustments may be needed to maximize yield and minimize the formation of byproducts. In the amine-isocyanate route, using a 1:1 molar ratio of 2,4-difluoroaniline and 2,4-difluorophenyl isocyanate is essential.

Reaction Temperature and Time: The reaction of 2,4-difluoroaniline with triphosgene may require heating to initiate the formation of the isocyanate. asianpubs.org Subsequent reaction with another equivalent of the amine to form the urea can often be completed at room temperature or with gentle heating. nih.gov Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy (to observe the disappearance of the isocyanate peak around 2250-2275 cm⁻¹) is crucial for determining the optimal reaction time. asianpubs.org

Solvent Selection: Anhydrous aprotic solvents like THF, acetone, or DMSO are suitable for these reactions. mdpi.comnih.govasianpubs.org The choice of solvent can influence reaction rates and the ease of product isolation. Given the likely low solubility of the final product, a solvent that allows for precipitation upon formation can simplify purification.

Purification Method: The final product, this compound, is a solid. Purification is typically achieved through recrystallization from an appropriate solvent or by washing the crude solid with a solvent that dissolves impurities but not the product (e.g., diethyl ether). nih.gov This step is vital for removing any unreacted starting materials or side products, thereby ensuring high purity.

The following table presents representative yields for the synthesis of various difluorophenylurea derivatives, illustrating the effectiveness of the amine-isocyanate coupling method.

Table 3: Synthesis of Representative 1-Aryl-3-(difluorophenyl)urea Derivatives

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Yield | Reference |

|---|---|---|---|

| 1-(Isocyanatomethyl)adamantane | 2,4-Difluoroaniline | 74% | nih.gov |

| 1-(Isocyanatomethyl)adamantane | 2,5-Difluoroaniline | 82% | nih.gov |

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Analysis of 1,3-Bis(2,4-difluorophenyl)urea and Related Fluorinated Ureas

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement in a crystalline solid, providing precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu Although a specific structure for this compound is not available, extensive studies on analogous fluorinated ureas allow for a detailed and predictive analysis of its likely solid-state characteristics.

Determination of Crystal System and Space Group

The crystal system and space group of a compound are fundamental properties dictated by the symmetry of the molecular packing. Analysis of structurally similar fluorinated diaryl ureas reveals a tendency to crystallize in lower-symmetry systems, such as monoclinic and orthorhombic. For instance, N,N′-Bis(4-fluorophenyl)urea crystallizes in the monoclinic system with the space group C2/c. nih.gov In contrast, a highly fluorinated analogue, 1,3-bis(pentafluorophenyl)urea, is known to exhibit polymorphism, crystallizing in the orthorhombic system in at least two different space groups, Pbca and P2₁2₁2₁. nih.govnih.gov A more complex derivative, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, was found to belong to the triclinic system. ecnu.edu.cn This variability underscores the subtle influence of substituent patterns on crystal packing. It is plausible that this compound would also crystallize in a common, lower-symmetry system like monoclinic or orthorhombic.

| Compound | Crystal System | Space Group | Reference |

| N,N′-Bis(4-fluorophenyl)urea | Monoclinic | C2/c | nih.gov |

| 1,3-Bis(pentafluorophenyl)urea (Polymorph I) | Orthorhombic | Pbca | nih.govnih.gov |

| 1,3-Bis(pentafluorophenyl)urea (Polymorph II) | Orthorhombic | P2₁2₁2₁ | nih.govnih.gov |

| 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea | Triclinic | P | ecnu.edu.cn |

Analysis of Molecular Conformation in the Solid State

The solid-state conformation of diaryl ureas is characterized by the planarity of the central urea (B33335) moiety (–NH–CO–NH–) and the rotational orientation of the two aryl rings relative to this plane. The urea group itself tends towards planarity to maximize resonance stabilization. The key conformational descriptors are the dihedral angles between the plane of the urea group and the planes of the aromatic rings.

In the case of 1,3-bis(pentafluorophenyl)urea, the pentafluorophenyl rings are significantly twisted out of the urea plane, with dihedral angles reported to be 50.35 (6)° and 54.94 (6)° in one of its polymorphs. nih.govnih.gov N,N′-Bis(4-fluorophenyl)urea displays interesting conformational diversity within its asymmetric unit; one molecule exhibits a dihedral angle of 29.69 (6)° between its rings, while another, possessing twofold rotation symmetry, has a much larger inter-ring dihedral angle of 89.83 (6)°. nih.gov For this compound, a similar non-coplanar arrangement is expected, driven by the steric hindrance from the ortho-fluorine substituents and the optimization of intermolecular packing forces.

Hydrogen Bonding Networks (N-H···O, C-H···F) within the Crystal Lattice

Hydrogen bonding is the dominant intermolecular interaction governing the crystal structures of urea derivatives. nih.gov The urea group contains two N–H donor sites and one carbonyl oxygen acceptor site, facilitating the formation of robust and predictable hydrogen-bonding motifs.

The most common motif in diaryl ureas is a head-to-tail N–H···O hydrogen bond, which links molecules into one-dimensional chains or tapes. nih.govresearchgate.net In N,N′-bis(4-fluorophenyl)urea, for example, pairs of N–H···O bonds link molecules into chains characterized by an R₂¹(6) graph set motif. nih.gov A similar one-dimensional array, formed by N–H···O bonds from both N-H groups of one molecule to the carbonyl oxygen of a neighboring molecule, is observed in a polymorph of 1,3-bis(pentafluorophenyl)urea. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| N–H···O | N-H | O=C | 2.8 - 3.0 (N···O) | 150 - 170 | researchgate.net |

| C–H···F | C-H | F-C | 2.2 - 2.6 (H···F) | > 110 | mdpi.com |

Investigation of π-π Stacking and Other Non-Covalent Interactions

The high degree of fluorination also introduces the potential for halogen bonding. rsc.org Specifically, short F···F contacts between molecules in adjacent chains have been identified in the crystal structure of 1,3-bis(pentafluorophenyl)urea, with F···F distances as short as 2.709 (2) Å. nih.govnih.gov Such interactions arise from the anisotropic distribution of electron density on the fluorine atom and can act as significant structure-directing forces. mdpi.com

Studies on Polymorphism and Co-crystallization of Related Fluorinated Ureas

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for diaryl ureas. This is exemplified by 1,3-bis(pentafluorophenyl)urea, which has at least two known orthorhombic polymorphs. nih.govnih.gov The existence of different polymorphs arises from the system's ability to adopt multiple stable packing arrangements, often with subtle differences in hydrogen bonding networks and intermolecular contacts, leading to variations in thermodynamic stability and physical properties. The crystallization of concomitant polymorphs has also been reported for 1,3-bis(3-fluorophenyl)urea, highlighting the sensitivity of the crystallization process to experimental conditions. researchgate.net Given these precedents, it is highly probable that this compound could also exhibit polymorphic behavior.

Vibrational and Resonance Spectroscopic Analysis for Structural Insights

Spectroscopic techniques provide valuable information about molecular structure, bonding, and functional groups, which complements the data from diffraction methods.

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of the urea functionality. The key absorption bands include the N–H stretching vibrations, typically found in the 3200–3400 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is very intense and appears in the 1620–1680 cm⁻¹ range. mdpi.com Another characteristic band is the Amide II band, located around 1550-1600 cm⁻¹, which arises from a combination of N–H bending and C–N stretching vibrations. researchgate.net The precise positions and shapes of these bands are highly sensitive to the strength and nature of the hydrogen-bonding network in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei. organicchemistrydata.org

¹H NMR: The spectrum of this compound would show a signal for the N-H protons, likely a broad singlet, and complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to both proton-proton and proton-fluorine spin-spin coupling.

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon around 150-160 ppm. The aromatic carbon signals would be split into complex patterns due to one-, two-, and three-bond couplings with fluorine atoms (¹JCF, ²JCF, ³JCF).

¹⁹F NMR: This technique would be highly informative, likely showing two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions on the phenyl ring, with their chemical shifts and coupling patterns providing a unique fingerprint for the molecule.

Theoretical DFT calculations can be employed to predict and help assign experimental vibrational and NMR spectra, as demonstrated for other complex molecules containing the 2,4-difluorophenyl moiety. unair.ac.id

| Spectroscopic Technique | Functional Group / Nucleus | Expected Spectral Region | Notes |

| FTIR | N-H Stretch | 3200 - 3400 cm⁻¹ | Position sensitive to H-bonding |

| FTIR | C=O Stretch (Amide I) | 1620 - 1680 cm⁻¹ | Strong intensity |

| FTIR | N-H Bend / C-N Stretch (Amide II) | 1550 - 1600 cm⁻¹ | Characteristic of urea linkage |

| ¹H NMR | N-H | δ 8.0 - 10.0 ppm | Often broad |

| ¹H NMR | Aromatic C-H | δ 7.0 - 8.5 ppm | Complex multiplets due to H-F coupling |

| ¹³C NMR | C=O | δ 150 - 160 ppm | Single resonance |

| ¹³C NMR | Aromatic C | δ 100 - 165 ppm | Complex multiplets due to C-F coupling |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In this compound, the characteristic vibrational modes of the urea and difluorophenyl moieties give rise to a unique infrared spectrum.

The key functional groups and their expected absorption ranges are:

N-H Stretching: The N-H bonds of the urea group typically exhibit strong absorption bands in the region of 3300-3500 cm⁻¹. These bands can sometimes appear as a doublet, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: The carbonyl group (C=O) of the urea moiety is characterized by a strong and sharp absorption peak, typically found in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. For some urea derivatives, this peak has been observed around 1641 cm⁻¹.

N-H Bending and C-N Stretching: The N-H bending vibrations often appear in the region of 1550-1650 cm⁻¹, and can sometimes overlap with the C=O stretching band. The C-N stretching vibrations are typically observed in the 1400-1470 cm⁻¹ range.

C-F Stretching: The presence of fluorine atoms on the phenyl rings gives rise to strong C-F stretching vibrations, which are expected to appear in the fingerprint region of the spectrum, typically between 1100 and 1300 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Strong |

| C=O | Stretching | 1630 - 1680 | Strong, Sharp |

| N-H | Bending | 1550 - 1650 | Medium to Strong |

| C-N | Stretching | 1400 - 1470 | Medium |

| C-F | Stretching | 1100 - 1300 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

Note: The exact wavenumbers can vary depending on the physical state of the sample (solid or solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the determination of the molecular structure and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the urea group and the aromatic rings.

N-H Protons: The protons attached to the nitrogen atoms of the urea linkage are expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm. The chemical shift can be influenced by the solvent and concentration due to hydrogen bonding.

Aromatic Protons: The protons on the 2,4-difluorophenyl rings will exhibit complex splitting patterns due to coupling with neighboring protons and fluorine atoms. The aromatic region (δ 6.5-8.5 ppm) will likely show a set of multiplets corresponding to the three different types of protons on each ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The carbon of the carbonyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm.

Aromatic Carbons: The carbons of the difluorophenyl rings will appear in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine atoms will show characteristic splitting (C-F coupling), which is a valuable tool for signal assignment. The signals for these carbons are often split into doublets or triplets with large coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Predicted Chemical Shift (δ, ppm) | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| N-H (urea) | 8.0 - 10.0 (broad singlet) | C=O (urea) | 150 - 160 |

| Aromatic H | 6.5 - 8.5 (multiplets) | Aromatic C-H | 100 - 135 |

| Aromatic C-N | 135 - 145 | ||

| Aromatic C-F | 150 - 165 (with C-F coupling) |

Note: These are predicted chemical shift ranges based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Correlation of Experimental Spectra with Theoretical Predictions

The advancement of computational chemistry allows for the theoretical prediction of spectroscopic data, which can be correlated with experimental results to provide a more robust structural assignment. Density Functional Theory (DFT) is a commonly employed method for this purpose.

For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Predict Vibrational Frequencies: Calculate the theoretical FT-IR spectrum. The calculated frequencies are often scaled by a factor to account for systematic errors in the computational method, leading to a good agreement with experimental data.

Predict NMR Chemical Shifts: Calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculations can aid in the assignment of complex spectra and provide insights into the electronic structure of the molecule.

Studies on similar substituted ureas and fluorinated aromatic compounds have demonstrated a strong correlation between DFT-predicted and experimentally measured spectroscopic data. For instance, DFT calculations have been successfully used to assign the vibrational modes in the FT-IR spectra of various urea derivatives and to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. This correlative approach is invaluable for confirming the proposed structure and for understanding the influence of the difluorophenyl substituents on the spectroscopic properties of the urea core. The comparison of theoretical and experimental data provides a powerful tool for the comprehensive structural characterization of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for 1,3-Bis(2,4-difluorophenyl)urea and Analogues

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to predict the properties of organic molecules, including substituted ureas. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the primary method to explore its electronic and structural properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For flexible molecules like this compound, which has several rotatable bonds, this involves exploring the conformational energy landscape to identify various low-energy conformers.

The urea (B33335) moiety itself can adopt different conformations (cis-cis, cis-trans, trans-trans) due to rotation around the C-N bonds. Furthermore, the orientation of the two 2,4-difluorophenyl rings relative to the urea plane introduces additional conformational possibilities. A potential energy surface (PES) scan, where the energy is calculated as a function of specific dihedral angles, is a common technique to map out these conformations. Studies on similar N,N'-diaryl ureas have shown that near-planar cis-trans and cis-cis forms can have very similar relative stabilities. bohrium.com The presence of bulky ortho substituents can influence the preferred conformation due to steric hindrance. For this compound, the fluorine atoms at the ortho positions would play a significant role in determining the rotational barriers and the most stable conformers.

Table 1: Representative Theoretical Conformational Data for a Diaryl Urea Analogue

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| cis-trans | 0.00 | Varies with substituents |

| cis-cis | ~1.5 | Varies with substituents |

| trans-trans | Higher energy | Varies with substituents |

Note: This table is illustrative and based on general findings for diaryl ureas. Specific values for this compound would require dedicated calculations.

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In diaryl ureas, the HOMO is typically localized on the phenylurea moieties, while the LUMO may be distributed over the entire molecule or localized on specific groups depending on the substituents. For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diphenylurea.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Diaryl Urea Analogue

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These values are typical for fluorinated aromatic compounds and serve as an example. Precise values for this compound would need to be calculated.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding elements (bonds, lone pairs, etc.). It is a powerful tool for analyzing intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability.

In the case of this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the carbonyl group (n → π* interaction), which is characteristic of the amide resonance. It would also reveal interactions between the phenyl rings and the urea moiety. The analysis provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more detailed picture of the electronic structure than simple population analyses.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. The hydrogen atoms of the N-H groups would exhibit positive potential, acting as hydrogen bond donors. The fluorine atoms, being highly electronegative, would also create regions of negative potential on the phenyl rings, influencing the molecule's interaction with its environment.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) in the electron density between atoms, AIM can identify and classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, AIM analysis would be particularly useful for characterizing the strength and nature of intramolecular and intermolecular hydrogen bonds (e.g., N-H···O and potentially C-H···F). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators of the interaction strength. This method can provide quantitative insights into the forces that govern the crystal packing of the molecule.

Vibrational Frequency Calculations and Spectroscopic Assignment

Computational methods are essential for interpreting and assigning experimental vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum.

For this compound, the calculated vibrational spectrum would help in assigning the characteristic stretching and bending modes. For example, the N-H stretching frequencies are sensitive to hydrogen bonding. The C=O stretching frequency is also a prominent feature in the IR spectrum. The various C-F and phenyl ring vibrations can also be identified. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes by indicating the contribution of different internal coordinates to each normal mode. dergipark.org.tr

Table 3: Representative Calculated Vibrational Frequencies for a Diaryl Urea Analogue

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch (free) | ~3450 | ~3440 |

| N-H Stretch (H-bonded) | ~3300 | ~3320 |

| C=O Stretch | ~1680 | ~1690 |

| C-N Stretch | ~1400 | ~1410 |

| C-F Stretch | ~1250 | ~1260 |

Note: This table presents typical values for substituted ureas. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Ab Initio and Quantum Chemical Studies on Non-Covalent Interactions

Detailed ab initio and quantum chemical investigations specifically targeting This compound are not available in the current body of scientific literature. Consequently, a specific analysis of hydrogen bonding cooperativity and the quantification of dispersion and electrostatic contributions for this compound cannot be provided.

Analysis of Hydrogen Bonding Cooperativity and Strength

No specific studies were found that analyze the hydrogen bonding cooperativity and strength in This compound .

Quantification of Dispersion and Electrostatic Contributions

There is no available research that quantifies the dispersion and electrostatic contributions to the non-covalent interactions within This compound .

Potential Energy Surface (PES) Scanning for Molecular Stability

A Potential Energy Surface (PES) scan for This compound to determine its molecular stability has not been reported in the surveyed scientific literature. While PES scans have been performed for other urea derivatives to identify stable conformers, this analysis is not available for the title compound. dergipark.org.trresearchgate.net

Lack of Specific Research Data on this compound Prevents In-Depth Analysis

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research findings pertaining to the chemical compound This compound within the precise contexts of supramolecular chemistry and molecular recognition as outlined in the requested article structure.

The initial investigation sought to detail the compound's role in the design of urea-based anion receptors, the impact of fluorination on N-H acidity, strategies for halide binding, and computational modeling of its interactions. Further, the query aimed to elaborate on its self-assembly processes, including the formation of supramolecular capsules, polymers, and gels.

While the search yielded extensive information on the general principles of urea-based supramolecular chemistry—highlighting the behavior of related compounds such as nitrophenyl, chlorophenyl, and other fluorinated urea derivatives—it did not provide specific experimental data, detailed research findings, or dedicated studies on this compound itself.

To generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, specific data points, binding constants, computational models, and observed self-assembly structures for this compound are essential. Extrapolating findings from analogous but structurally different molecules would not meet the required standard of scientific accuracy and would violate the instruction to focus solely on the specified compound.

Therefore, due to the lack of available, specific research on this compound in the requested areas, it is not possible to construct the article with the required level of detail and scientific rigor at this time.

Supramolecular Chemistry and Molecular Recognition

Host-Guest Chemistry with Fluorinated Urea (B33335) Scaffolds

The urea functional group is a cornerstone in supramolecular chemistry for its ability to act as a neutral hydrogen-bond donor. The two N-H groups of the urea moiety are geometrically arranged to effectively bind with anionic and neutral electron-rich guest species. The introduction of fluorine atoms onto the flanking phenyl rings of a diaryl urea scaffold, as in 1,3-Bis(2,4-difluorophenyl)urea, significantly enhances its host capabilities.

Fluorine is a highly electronegative atom, and its presence exerts a strong electron-withdrawing effect on the phenyl rings. This effect is transmitted to the urea N-H groups, increasing their acidity and making them more potent hydrogen-bond donors mdpi.comfrontiersin.org. Consequently, fluorinated urea scaffolds are excellent hosts for recognizing and binding anions. The binding interaction typically involves the formation of multiple hydrogen bonds between the urea N-H protons and the guest anion, such as a halide or an oxoanion nih.gov.

Studies on various urea-based receptors demonstrate a strong selectivity for certain anions, which is often dictated by the basicity and geometry of the guest. For instance, many urea-based systems show a high affinity for fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions in organic solvents mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. The binding strength, quantified by the association constant (K), can be determined using techniques like ¹H-NMR or UV-Vis titrations. The addition of a guest anion to a solution of the urea host leads to measurable changes in the chemical shift of the N-H protons or in the UV-Vis absorption spectrum, allowing for the calculation of binding constants mdpi.comnih.gov.

In the case of fluoride, the interaction can be particularly strong, sometimes leading to the deprotonation of the urea N-H group rather than simple hydrogen bonding, especially if the host is highly acidified by multiple electron-withdrawing groups acs.org. This strong interaction, coupled with the optical response of the aromatic scaffold, allows fluorinated ureas to be used as colorimetric or fluorescent sensors for specific anions nih.gov. The enhanced acidity and directional hydrogen-bonding capabilities make fluorinated urea scaffolds, such as that of this compound, highly effective and selective hosts in the field of molecular recognition.

| Host Compound Type | Guest Anion | Binding Constant (log K or log β) | Binding Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|---|

| Nitrophenyl-based Urea Cleft | F⁻ | log K₁ = 3.65 | 1:2 | mdpi.com |

| Nitrophenyl-based Urea Cleft | AcO⁻ | log β = 5.09 | 1:2 | mdpi.com |

| Nitrophenyl-based Urea Cleft | H₂PO₄⁻ | log β = 4.74 | 1:2 | mdpi.com |

| Nitrophenyl-based Thiourea Cleft (L₁) | F⁻ | log K = 3.70 | 1:1 | frontiersin.orgnih.gov |

| Nitrophenyl-based Thiourea Cleft (L₁) | H₂PO₄⁻ | log K = 3.30 | 1:1 | frontiersin.org |

Reactivity and Catalysis Involving Fluorinated Urea Derivatives

Mechanism of Urea (B33335) Bond Transformations

The transformation of the urea bond in diaryl ureas is a critical aspect of their chemical behavior. The substituents on the aryl rings play a determinative role in the pathways and rates of these transformations.

General kinetic parameters for urea hydrolysis under different conditions are presented below, illustrating the influence of catalysts and temperature.

| System | Condition | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Urea (Uncatalyzed) | 140°C | 0.008 min⁻¹ | ~2 hours | General Literature |

| Urea + Urease Inhibitor (NBPT) | Soil, 25°C | 0.08 d⁻¹ | 8.3 days | researchgate.net |

| Urea + Metal Complex Catalyst | 30°C, pH 4.9-6.2 | 0.79–2.34 x 10² dm³ mol⁻¹ s⁻¹ (kH) | 450–676 s | journalijar.com |

The carbonyl carbon of a urea molecule is an electrophilic center, susceptible to attack by nucleophiles. In 1,3-Bis(2,4-difluorophenyl)urea, the electrophilicity of this carbonyl center is significantly enhanced. The two 2,4-difluorophenyl rings are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the urea's nitrogen atoms and, consequently, from the carbonyl carbon.

This increased partial positive charge on the carbonyl carbon makes it a more potent electrophile compared to non-fluorinated diaryl ureas or aliphatic ureas. While the urea nitrogens themselves are generally weak nucleophiles due to resonance delocalization of their lone pairs into the carbonyl group, this effect is even more pronounced in this compound. nih.gov The electron-withdrawing rings further decrease the nucleophilicity of the nitrogen atoms. Therefore, reactions involving this compound are more likely to proceed via nucleophilic attack at the highly activated carbonyl carbon rather than through nucleophilic action of its nitrogen atoms. This reactivity is central to its function in catalysis, where it interacts with and activates nucleophilic substrates.

Application in Catalytic Organic Reactions

Fluorinated diaryl ureas, particularly those with electron-deficient aryl groups, have emerged as powerful hydrogen-bond donor organocatalysts. This compound fits this profile and is effective in promoting a variety of stereoselective reactions.

This compound functions as an organocatalyst primarily through its ability to act as a dual hydrogen-bond donor. The two N-H protons can form strong, non-covalent bonds with Lewis basic sites on a substrate molecule (e.g., carbonyl oxygens, nitro groups, or imines). This interaction activates the substrate towards nucleophilic attack by polarizing it and lowering the energy of the transition state.

This catalytic mode is particularly effective in stereoselective reactions. By coordinating to the substrate within a chiral environment (if the catalyst or another component is chiral), the urea can direct the approach of the nucleophile to one face of the molecule, thereby controlling the stereochemical outcome. Diaryl ureas are employed in a range of asymmetric transformations, including Friedel-Crafts alkylations, Michael additions, and fluorination reactions. nih.govcsic.es In many cases, these catalysts offer a metal-free alternative to traditional Lewis acid catalysis. csic.esdokumen.pub

The strategic placement of fluorine atoms on the aryl rings is a powerful tool for tuning the catalytic properties of diaryl ureas. The electron-withdrawing nature of fluorine increases the acidity of the N-H protons, making the urea a stronger hydrogen-bond donor. This leads to stronger binding and activation of the substrate, which can enhance both reaction rate and stereoselectivity. nih.gov

A detailed study on various 1,3-diarylurea-fluoride complexes demonstrated that the strength of fluoride (B91410) binding is directly related to the electronic properties of the urea. researchgate.net Hammett analysis showed a clear correlation, with more electron-deficient ureas exhibiting stronger binding. researchgate.net This principle extends to the activation of other substrates. The 2,4-difluoro substitution pattern in this compound provides a balance of strong electron-withdrawing effects and steric influence, making it a highly effective catalyst. The substitution of hydrogen with fluorine can lead to significant improvements in enantioselectivity in certain reactions. nih.gov

| Catalyst Substituent (Ar in Ar-NH-CO-NH-Ar) | Key Feature | Impact on Catalysis | Reference |

|---|---|---|---|

| Phenyl | Baseline | Moderate H-bond donor capacity. | researchgate.net |

| 3,5-Bis(trifluoromethyl)phenyl (Schreiner's Urea) | Strongly electron-withdrawing | Very strong H-bond donor, highly active and selective catalyst. | nih.gov |

| 4-Nitrophenyl | Strongly electron-withdrawing | Strong H-bond donor. | researchgate.net |

| 2,4-Difluorophenyl | Strongly electron-withdrawing | Strong H-bond donor, enhances selectivity through electronic and steric effects. | nih.gov |

The mechanism of catalysis by diaryl ureas involves the formation of a well-defined complex between the catalyst and the substrate. Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the structure of these intermediates and the corresponding transition states. nih.govphyschemres.org In a typical reaction, the urea's two N-H groups form a bidentate hydrogen-bonding interaction with an electronegative atom (or group) on the substrate.

This binding pre-organizes the substrate in a specific conformation, which is crucial for stereocontrol. For example, in the fluorination of an aziridinium (B1262131) ion, the urea catalyst complexes with the fluoride anion, and this complex then delivers the fluoride to the substrate. nih.gov The transition state involves a complex network of non-covalent interactions that stabilize the developing charge and dictate the stereochemical outcome. DFT calculations have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst-substrate complex are key determinants of reactivity. physchemres.org The interaction of this compound with substrates is believed to proceed through similar well-organized, hydrogen-bonded transition states, which accounts for its effectiveness in promoting selective organic transformations.

Applications in Advanced Materials Science

Development of Urea-Based Functional Materials

The urea (B33335) group is a powerful and well-utilized motif in supramolecular chemistry, capable of self-assembling into one-dimensional hydrogen-bonded tapes. This property is the foundation for creating a variety of functional materials.

Supramolecular Gels and Hydrogels with Tunable Properties

Bis-urea compounds are widely recognized as effective low-molecular-weight gelators (LMWGs). nih.gov They can self-assemble in various solvents to form extensive three-dimensional fibrous networks that immobilize the solvent, resulting in the formation of a supramolecular gel. nih.govtue.nl The properties of these gels can often be tuned by external stimuli such as temperature, pH, or the presence of specific anions or cations. tue.nl The formation of these gels is driven by non-covalent interactions, primarily the strong, directional hydrogen bonds between urea groups, which lead to the creation of fibrillar structures. tue.nl

Despite the extensive research into bis-urea gelators, including those with different aromatic substitutions worktribe.com, a specific investigation into the gelation properties of 1,3-Bis(2,4-difluorophenyl)urea has not been found in the reviewed literature. While its structure is analogous to known gelators, its specific capabilities, minimum gelation concentration, and the properties of any resultant gels have not been documented.

Polymer Synthesis and Modification via Urea Linkages

The ability of the urea functional group to form strong, reversible, non-covalent bonds has been harnessed to create supramolecular polymers. These materials exhibit polymer-like properties in solution, such as high viscosity, but are held together by directional hydrogen bonds rather than covalent bonds. This allows for unique, stimulus-responsive behaviors.

Nitrogen-containing compounds are crucial in polymer science, contributing to the development of multifunctional polymers. openmedicinalchemistryjournal.com However, searches for the use of this compound as a monomer in either covalent polymerization or as a chain-extender or cross-linker through its urea linkages did not yield specific examples. The potential for this molecule to be integrated into polymer backbones or to act as a supramolecular cross-linking agent remains an unexplored area of research.

Exploration of Optical and Electronic Properties

The electronic characteristics of organic molecules, particularly those with aromatic rings and electron-withdrawing or -donating groups, are of significant interest for applications in optics and electronics.

Studies on Nonlinear Optical (NLO) Responses

Organic materials with significant nonlinear optical (NLO) properties are sought after for applications in photonics and optoelectronics. researchgate.netrsc.org NLO responses in organic molecules often arise from intramolecular charge transfer, typically in systems with electron donor and acceptor groups connected by a π-conjugated bridge. The fluorine atoms on the phenyl rings of this compound are electron-withdrawing, which could influence the electronic distribution within the molecule. lookchem.com

However, a review of the literature, including studies on other heterocyclic compounds and bis-chalcone derivatives researchgate.netrsc.org, found no specific theoretical or experimental investigation of the NLO properties of this compound. Its first hyperpolarizability (β) and second hyperpolarizability (γ) values, which are key metrics of NLO activity, have not been reported.

Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process that underpins many of the interesting optical and electronic properties of organic molecules, including their NLO response. rsc.org The arrangement of electron-withdrawing fluorine atoms and the urea bridge in this compound could potentially facilitate charge transfer phenomena.

Despite the importance of this property, no studies detailing the charge transfer characteristics of this compound were identified. Analysis such as mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which provides insight into charge transfer pathways, has not been published for this specific compound.

Future Research Directions and Emerging Opportunities

Integration of 1,3-Bis(2,4-difluorophenyl)urea into Multifunctional Systems

The development of multifunctional systems, where a single molecular entity possesses multiple, often synergistic, properties, is a burgeoning field in materials science and medicine. The structure of this compound makes it an attractive building block for such systems. Symmetrical N,N'-diarylureas are known to be potent activators of the eIF2α kinase heme regulated inhibitor, which can inhibit cancer cell proliferation. nih.gov For instance, related diarylurea derivatives have been investigated as potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), a promising target in cancer therapy. nih.gov

Future research could focus on covalently linking this compound to other functional moieties. For example, integrating it with photoactive groups could lead to photodynamic therapy agents where the urea (B33335) scaffold helps in targeting or modulating cellular uptake, while the photoactive part is responsible for generating cytotoxic reactive oxygen species upon light activation. Similarly, its incorporation into polymer backbones could yield materials with tailored mechanical, thermal, and recognition properties, driven by the strong hydrogen-bonding capabilities of the urea group.

Advanced Computational-Experimental Synergies in Fluorinated Urea Research

The synergy between computational modeling and experimental work is a powerful tool for accelerating scientific discovery. In the context of fluorinated ureas, this approach has already proven fruitful. nih.govorganic-chemistry.org Computational studies, often employing Density Functional Theory (DFT), can predict how the electronic properties of the fluoride (B91410) atoms and the urea group influence molecular interactions and reactivity. nih.govresearchgate.netacs.org This predictive power allows for the rational design of experiments, saving time and resources.

For this compound, future research will likely involve more sophisticated computational models to predict its behavior in complex environments. acs.org This includes:

Catalyst Design: Modeling its interaction with metal catalysts or as an organocatalyst itself. Hydrogen-bond donor urea catalysts can influence the regioselectivity in fluorination reactions by modulating the charge density of the fluoride. nih.govorganic-chemistry.org

Binding Affinity: Simulating its binding to biological targets to predict potential therapeutic applications. Docking scores can help predict antimicrobial activity. researchgate.net

Spectroscopic Prediction: Calculating spectroscopic signatures (NMR, IR) to aid in the characterization of new derivatives and solid-state forms. dergipark.org.tr

| Research Area | Computational Technique | Experimental Goal | Potential Outcome |

| Catalysis | Density Functional Theory (DFT) | Regioselective Synthesis | Efficient and selective synthesis of complex molecules. nih.govorganic-chemistry.org |

| Drug Discovery | Molecular Docking | Identifying Biological Targets | Development of new therapeutic agents. nih.govresearchgate.net |

| Materials Science | Molecular Dynamics (MD) | Self-Assembly Behavior | Creation of novel supramolecular materials. acs.org |

| Spectroscopy | Time-Dependent DFT | Structural Elucidation | Accurate characterization of new compounds. dergipark.org.tr |

Exploration of Novel Solid-State Forms and Supramolecular Architectures

The ability of the urea group to form strong and directional hydrogen bonds is a cornerstone of supramolecular chemistry. acs.orgarkat-usa.org These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. For 1,3-disubstituted ureas, this often results in the formation of characteristic one-dimensional hydrogen-bonded tapes. acs.org However, the presence of other hydrogen-bond acceptors, such as the fluorine atoms in this compound, can lead to competition and the formation of more complex and potentially novel supramolecular architectures. acs.org

Future research in this area will focus on a systematic exploration of the solid-state landscape of this compound. This involves screening for polymorphs, solvates, and cocrystals. acs.org Such studies are critical as different solid-state forms can exhibit distinct physical properties, including solubility, stability, and bioavailability, which are crucial for pharmaceutical applications. The formation of supramolecular gels, a state of matter where solvent molecules are trapped within a self-assembled fibrillar network of the gelator, is another promising avenue. dur.ac.uk Bis(urea) compounds are known to be excellent gelators, and the specific substitution pattern of this compound could be exploited to design gels with specific properties for applications in areas like controlled release or tissue engineering. dur.ac.uk

| Solid-State Form | Key Interaction | Potential Application | Research Focus |

| Polymorphs | N-H···O hydrogen bonds, C-H···F interactions | Improved drug delivery, materials with tunable properties | Crystallization screening under various conditions. acs.org |

| Cocrystals | Hydrogen bonding with coformer molecules | Enhanced solubility and stability of active ingredients | Screening with a library of pharmaceutically acceptable coformers. acs.org |

| Supramolecular Gels | Self-assembled fibrillar networks | Drug delivery, tissue engineering, catalysis | Investigating gelation in various solvents and as stimuli-responsive materials. arkat-usa.orgdur.ac.uk |

Sustainable Synthesis and Industrial Scalability Research

As the potential applications of this compound expand, the need for efficient, cost-effective, and environmentally benign synthetic methods becomes paramount. Traditional syntheses of ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. dergipark.org.tr Recent research has focused on developing greener alternatives. For instance, the use of deep eutectic solvents (DES) has been explored for the synthesis of related heterocyclic compounds, offering advantages like recyclability and metal-free conditions. researchgate.net

Future research will aim to develop a sustainable and scalable synthesis for this compound. Key areas of investigation will include:

Catalytic Routes: Developing catalytic methods that avoid stoichiometric, toxic reagents. This could involve carbonylative approaches using carbon monoxide surrogates or oxidative carbonylation reactions.

Flow Chemistry: Transitioning from batch to continuous flow synthesis. Flow chemistry offers benefits such as improved safety, better heat and mass transfer, higher yields, and easier scalability.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. researchgate.net

Alternative Solvents: Exploring the use of green solvents like water, supercritical CO2, or bio-based solvents to reduce the environmental footprint of the synthesis.

Successful development in these areas will be crucial for the transition of this compound from a laboratory chemical to a commercially viable compound for industrial and pharmaceutical applications. One study has reported the development of a sustainable and scalable one-pot protocol for the synthesis of bis-thioureas, which could serve as a model for developing similar processes for bis-ureas. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 1,3-Bis(2,4-difluorophenyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling 2,4-difluorophenyl isocyanate with a complementary amine or urea precursor under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Lewis acids like ZnCl₂ may accelerate urea bond formation .

Optimization : Use HPLC or TLC to monitor reaction progress, and recrystallize with ethanol/water mixtures for purity ≥95% .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for ortho/para-F) .

- FT-IR : Urea C=O stretch appears at ~1640–1680 cm⁻¹; N-H stretches at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for stability .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

Contradictions often arise from disordered fluorine atoms or twinned crystals. Strategies include:

- Software Tools : Use SHELXL for robust refinement of disordered regions via PART and SUMP instructions .

- Validation Metrics : Cross-check R-factors (<5%), bond-length deviations (±0.02 Å), and PLATON alerts .

- Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps for ambiguous regions .

Advanced: What structure-activity relationship (SAR) strategies enhance the biological activity of this compound derivatives?

Methodological Answer:

SAR studies focus on modifying substituents to optimize target binding:

- Fluorine Positioning : 2,4-Difluoro groups enhance lipophilicity and metabolic stability compared to mono-fluoro analogs .

- Urea Linker : Replacing urea with thiourea or sulfonamide alters H-bond donor capacity and potency .

- Bioisosteres : Introduce triazole or thiadiazole rings to mimic transition states in enzyme inhibition (e.g., antifungal targets) .

Example Data :

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent | None | 25.1 |

| Thiourea | S replaces O | 16.2 |

| Triazole | Ring addition | 8.7 |

| Data adapted from similar urea-based compounds . |

Advanced: How should researchers design in vitro assays to evaluate the antifungal efficacy of this compound?

Methodological Answer:

- Strain Selection : Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) as model pathogens .

- MIC Determination : Follow CLSI M27/M38 guidelines with RPMI-1640 media, 48h incubation, and fluconazole as a positive control .

- Mechanistic Studies :

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 interactions .

- Molecular Dynamics : Simulate binding to CYP51 (PDB: 1EA1) with AMBER or GROMACS to assess residence time and binding energy .

- Metabolic Stability : In vitro microsomal assays (human liver microsomes) quantify t₁/₂ and major metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.